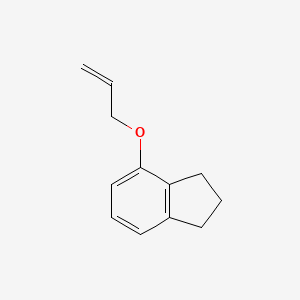

4-(Allyloxy)indane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Allyloxy)indane is a useful research compound. Its molecular formula is C12H14O and its molecular weight is 174.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Pharmaceutical Development

4-(Allyloxy)indane derivatives have been investigated for their potential as pharmaceutical agents. Notably, they have been identified as glycine transporter inhibitors, specifically targeting the GlyT1 transporter. These inhibitors are useful in treating neurological and psychiatric disorders, including pain management and mood disorders. The compounds derived from this compound can be formulated into pharmaceutical compositions that enhance therapeutic efficacy in these areas .

Mechanism of Action

The mechanism by which this compound acts as a glycine transporter inhibitor involves the modulation of neurotransmitter levels in the central nervous system. By inhibiting the reuptake of glycine, these compounds can increase synaptic availability, thereby influencing neuronal excitability and plasticity. This action is particularly significant in conditions where glycine signaling is disrupted, such as schizophrenia and chronic pain syndromes .

Materials Science Applications

Photoinitiators in Polymerization

Recent studies have highlighted the use of this compound as a photoinitiator in free radical polymerization processes. Its high migration stability makes it suitable for applications in 3D printing and other polymerization techniques. The compound facilitates the curing of acrylate-based materials under UV light, enabling the production of durable and high-performance polymers .

Table: Comparison of Photoinitiators

| Property | This compound | Traditional Photoinitiators |

|---|---|---|

| Migration Stability | High | Variable |

| Curing Speed | Fast | Moderate to Slow |

| Application Scope | 3D Printing, Coatings | General Polymerization |

Case Studies

Case Study 1: Glycine Transporter Inhibition

A study focused on the efficacy of this compound derivatives in animal models demonstrated significant reductions in pain responses when administered. The research utilized behavioral assays to quantify pain sensitivity before and after treatment with these compounds. The results indicated a strong correlation between glycine transporter inhibition and reduced nociceptive signaling, suggesting a viable therapeutic pathway for chronic pain management .

Case Study 2: Photopolymerization Efficiency

In an industrial application case study, this compound was tested as a photoinitiator for acrylate resins used in coatings. The study compared its performance against conventional photoinitiators under various UV exposure conditions. Results showed that formulations containing this compound exhibited superior curing times and mechanical properties, making it a promising candidate for commercial applications .

Propriétés

Formule moléculaire |

C12H14O |

|---|---|

Poids moléculaire |

174.24 g/mol |

Nom IUPAC |

4-prop-2-enoxy-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C12H14O/c1-2-9-13-12-8-4-6-10-5-3-7-11(10)12/h2,4,6,8H,1,3,5,7,9H2 |

Clé InChI |

HCLUDDUOXLFNRO-UHFFFAOYSA-N |

SMILES canonique |

C=CCOC1=CC=CC2=C1CCC2 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.